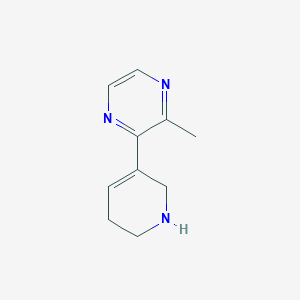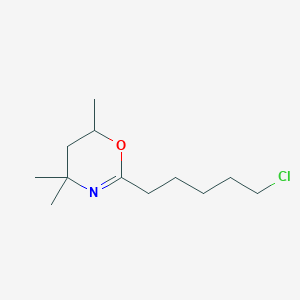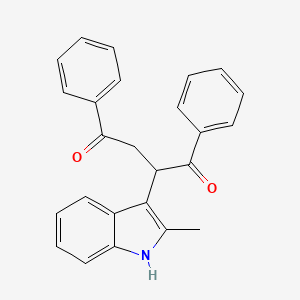
7-Chloronaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6ClF3O3S and a molecular weight of 310.68 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-chloronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ether .
Applications De Recherche Scientifique
7-Chloronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material science: It is employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the chlorine atom at the 7-position.
2-Naphthyl trifluoromethanesulfonate: Similar in structure but has the trifluoromethanesulfonate group at the 2-position instead of the 1-position.
Uniqueness
7-Chloronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields .
Propriétés
Formule moléculaire |
C11H6ClF3O3S |
|---|---|
Poids moléculaire |
310.68 g/mol |
Nom IUPAC |
(7-chloronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6ClF3O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H |
Clé InChI |
WWZWGTNSGUDYGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B13990430.png)



![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)


![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)





